molecular formula C3H2Cl2N2O2S2 B13284609 Dichloro-1,3-thiazole-5-sulfonamide

Dichloro-1,3-thiazole-5-sulfonamide

Cat. No.: B13284609
M. Wt: 233.1 g/mol
InChI Key: SLCDLMUFNZKQQH-UHFFFAOYSA-N
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Description

Dichloro-1,3-thiazole-5-sulfonamide is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dichloro-1,3-thiazole-5-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve the use of solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, sulfonic acids, and substituted thiazoles. These products can have different biological activities and applications.

Mechanism of Action

The mechanism of action of dichloro-1,3-thiazole-5-sulfonamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis . These actions contribute to its antimicrobial, antifungal, and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dichloro-1,3-thiazole-5-sulfonamide include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and sulfonamide groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C3H2Cl2N2O2S2

Molecular Weight

233.1 g/mol

IUPAC Name

2,4-dichloro-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C3H2Cl2N2O2S2/c4-1-2(11(6,8)9)10-3(5)7-1/h(H2,6,8,9)

InChI Key

SLCDLMUFNZKQQH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Cl)S(=O)(=O)N)Cl

Origin of Product

United States

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